1-Methoxy-4-(trichloromethyl)benzene
Description
1-Methoxy-4-(trichloromethyl)benzene is a substituted aromatic compound characterized by a benzene ring with a methoxy group (-OCH₃) at the 1-position and a trichloromethyl group (-CCl₃) at the 4-position. The trichloromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic configuration, reactivity, and physicochemical behavior compared to other methoxy-substituted benzene derivatives .
Properties
CAS No. |
3335-36-2 |
|---|---|
Molecular Formula |
C8H7Cl3O |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1-methoxy-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 |
InChI Key |
SWJLDCGQSPSOKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The trichloromethyl group in this compound imparts greater electron-withdrawing effects compared to alkyl or alkenyl substituents, altering reaction pathways and stability.
- Substituents like isopropyl (in 1-Methoxy-4-(1-methylethyl)benzene) enable oxidation to hydroperoxides, while electron-withdrawing groups (e.g., -CF₃, -CCl₃) may suppress such reactions .
Physicochemical Properties
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